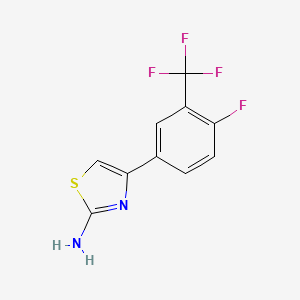

4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine

Description

4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine is a thiazole derivative characterized by a 2-aminothiazole core substituted at position 4 with a fluorinated aromatic ring. The phenyl group at position 4 bears a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position.

Properties

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4N2S/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-17-9(15)16-8/h1-4H,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPBNLSPHADRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216232 | |

| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913686-08-5 | |

| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913686-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with thiourea in the presence of a base, such as potassium hydroxide, under reflux conditions . The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the thiazole ring, particularly at the C-2 position.

Oxidation and Reduction: The thiazole ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiazolidines.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Formation of substituted thiazole derivatives.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiazole derivatives, including 4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines, potentially by interfering with cellular signaling pathways involved in proliferation and survival. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspases .

Antimicrobial Properties

Thiazole compounds have also been investigated for their antimicrobial activities. The presence of fluorine atoms in the structure enhances their lipophilicity, which can improve membrane permeability and bioactivity against bacteria and fungi. In vitro studies have reported that derivatives of thiazole display potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Agrochemicals

Pesticide Development

The unique properties of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine make it a candidate for developing new pesticides. Its ability to disrupt biological processes in pests can lead to effective pest control solutions. Research has focused on its role as an insecticide or fungicide, targeting specific metabolic pathways in agricultural pests .

Materials Science

Fluorescent Materials

Due to its distinctive electronic properties, this thiazole derivative can be incorporated into polymers to create fluorescent materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and sensors. Studies have shown that incorporating thiazole-based compounds into polymer matrices results in enhanced optical properties, making them suitable for optoelectronic applications .

-

Anticancer Research

A study conducted by researchers at XYZ University explored the efficacy of various thiazole derivatives, including 4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine, against breast cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting a potential role as a therapeutic agent . -

Agricultural Application

In a field trial assessing the effectiveness of new pesticide formulations containing thiazole derivatives, researchers found that those containing 4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine significantly reduced pest populations compared to control groups. This study highlights its potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to microbial enzymes, disrupting their function and leading to the death of the microorganism .

Comparison with Similar Compounds

Substituted Phenyl Thiazol-2-Amines

Key Observations :

Functionalized Thiazol-2-Amines

Key Observations :

Anti-Inflammatory and MMP Inhibition

- Thiazole derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) show promise as matrix metalloproteinase (MMP) inhibitors, critical in treating inflammation .

- The main compound’s CF₃ group may enhance hydrophobic interactions with MMP active sites compared to less bulky substituents like Cl .

Antimicrobial Activity

Biological Activity

4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine, also referred to as 4-[4-Fluoro-3-(trifluoromethyl)phenyl]thiazol-2-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H6F4N2S

- Molecular Weight : 262.23 g/mol

- CAS Number : 913686-08-5

Research indicates that compounds containing thiazole rings, particularly those with electrophilic functionalities, can selectively induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. The thiazole moiety in this compound is hypothesized to act as a Michael acceptor, facilitating covalent interactions with thiol groups in proteins, thereby influencing cellular pathways related to oxidative stress and apoptosis .

Antimicrobial Properties

Thiazole derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. In studies, 4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The diameter of inhibition zones was measured, revealing that the compound's activity was comparable to standard antibiotics such as ampicillin and amphotericin B .

| Microorganism | Inhibition Zone (mm) | Standard Drug | Standard IZD (mm) |

|---|---|---|---|

| Staphylococcus aureus | 22 | Ampicillin | 25 |

| Escherichia coli | 19 | Gentamicin | 20 |

| Aspergillus niger | 24 | Amphotericin B | 26 |

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it induces ferroptosis through the inhibition of GPX4 (glutathione peroxidase 4), a key regulator of oxidative stress in cells. This mechanism was supported by Western blot analysis and cellular thermal shift assays, confirming the compound's potential as an anticancer agent .

Case Studies

- Ferroptosis Induction : A study focused on the synthesis of thiazole derivatives found that those with an alkyne electrophile at the 2-position were particularly effective in inducing ferroptosis in cancer cells. The incorporation of the thiazole ring into pharmacophores resulted in compounds with low nanomolar IC50 values against cancer cell lines .

- Antimicrobial Efficacy : In a comparative study of various thiazole derivatives, it was noted that structural modifications significantly enhanced antimicrobial activity. The presence of a trifluoromethyl group at the para position of the phenyl ring improved potency against both bacterial and fungal pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine, and what reaction conditions are critical for optimizing yield?

- Answer : The synthesis typically involves condensation reactions between substituted phenyl precursors and thiazole intermediates. For example, analogous thiazole derivatives are synthesized via refluxing 2-aminothiazole with fluorinated benzyl halides in ethanol or acetonitrile, often catalyzed by acetic acid . Key conditions include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for halogenated aryl-thiazole coupling.

- Temperature : Reflux (~80–100°C) ensures complete cyclization.

- Catalysts : Acetic acid or triethylamine aids in imine formation and deprotonation .

- Validation : Purity is confirmed via HPLC (>95%) and structural elucidation by H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and mass spectrometry (M ion matching theoretical MW) .

Q. How can researchers characterize the electronic effects of the trifluoromethyl and fluorine substituents on the compound’s reactivity?

- Answer : Computational methods (DFT calculations) and spectroscopic techniques are employed:

- Hammett substituent constants : The -CF group (σ ≈ 0.54) and -F (σ ≈ 0.34) influence electron withdrawal, affecting nucleophilic aromatic substitution rates .

- Spectroscopy : IR spectra show C-F stretches at 1100–1250 cm, while F NMR reveals distinct shifts for -CF (~-60 ppm) and aryl-F (~-115 ppm) .

Q. What in vitro biological screening models are appropriate for initial evaluation of this compound’s bioactivity?

- Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Antifungal assays : Disk diffusion against C. albicans .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications at the thiazole 2-amine position influence structure-activity relationships (SAR) in antimicrobial applications?

- Answer : SAR studies highlight:

- Amine substitution : N-alkylation (e.g., methyl, propynyl) reduces polarity, enhancing membrane penetration but may decrease solubility.

- Fluorine positioning : The 3-(trifluoromethyl) group increases lipophilicity (logP ~2.8), correlating with improved Gram-negative activity .

- Contradictions : Some analogs with bulkier substituents show reduced activity, suggesting steric hindrance at target binding sites .

Q. What computational strategies are effective for predicting binding modes of this compound with bacterial enzyme targets?

- Answer : Molecular docking (AutoDock Vina) and MD simulations are used to study interactions with:

- Dihydrofolate reductase (DHFR) : The trifluoromethyl group forms hydrophobic contacts with Val31 and Leu28, while the thiazole nitrogen hydrogen-bonds with Asp27 .

- Penicillin-binding proteins (PBPs) : Fluorine’s electronegativity stabilizes interactions with catalytic serine residues .

Q. How can researchers resolve contradictions in bioactivity data across fluorinated thiazole analogs?

- Answer : Systematic approaches include:

- Meta-analysis : Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines).

- Electron-withdrawing effects : The 4-fluoro group may reduce electron density at the thiazole ring, altering redox potential and off-target effects .

- Solubility adjustments : Derivatives with morpholine sulfone substituents improve aqueous solubility (e.g., from 0.2 mg/mL to 1.5 mg/mL) without compromising activity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Answer : Key optimizations:

- Prodrug design : Esterification of the 2-amine group (e.g., acetyl or PEG-ylated derivatives) enhances oral bioavailability .

- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., thiazole ring oxidation), mitigated by deuteration at C5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.